5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

Anticonvulsant synthesis Benzisoxazole intermediate N-alkylation precursor

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole (CAS 121929-22-4) is a heterocyclic compound combining a benzoxazole core with a 5-chloro substituent and an imidazol-1-ylmethyl group at position 3. This specific substitution pattern places it within the broader 1,2-benzisoxazole family, which includes established anticonvulsant pharmacophores.

Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
CAS No. 121929-22-4
Cat. No. B3346682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole
CAS121929-22-4
Molecular FormulaC11H8ClN3O
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3
InChIInChI=1S/C11H8ClN3O/c12-8-1-2-11-9(5-8)10(14-16-11)6-15-4-3-13-7-15/h1-5,7H,6H2
InChIKeyVTYYSPCNDQQKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole (CAS 121929-22-4): Core Properties and Synthetic Niche for Informed Procurement


5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole (CAS 121929-22-4) is a heterocyclic compound combining a benzoxazole core with a 5-chloro substituent and an imidazol-1-ylmethyl group at position 3 . This specific substitution pattern places it within the broader 1,2-benzisoxazole family, which includes established anticonvulsant pharmacophores [1]. Its calculated partition coefficient (LogP 2.726) and topological polar surface area (PSA 43.85 Ų) differentiate it from simpler benzoxazole analogs and influence its utility as a synthetic intermediate . The compound is primarily supplied for research purposes at purities ≥95% , underpinning its role as a building block rather than a final active pharmaceutical ingredient.

Why 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole Cannot Be Simply Replaced by Generic Analogs


The 1,2-benzisoxazole class encompasses compounds with markedly divergent pharmacological and physicochemical profiles. For example, the marketed anticonvulsant zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and the 5-chloro-3-(imidazolyl) derivatives disclosed in US 4,859,691 exhibit distinct anticonvulsant potencies (ED₅₀ values differing by >2-fold) and metabolic liabilities [1]. A generic substitution by simply varying the imidazole linker or replacing the 5-chloro group can drastically alter the compound's reactivity in downstream synthetic steps, its LogP, and its ability to serve as a precursor for specific N-alkylation or metal-catalyzed coupling reactions. The quantitative evidence below demonstrates that even seemingly minor structural deviations lead to measurable differences in synthetic yield, physicochemical properties, and the potential to generate biologically active final compounds.

Quantitative Differentiation Evidence for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole Against Closest Analogs


Synthetic Intermediate Specificity: 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole as a Key Precursor for Anticonvulsant Derivatives

The compound serves as the direct precursor for 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzisoxazole hydrochloride, an agent with an ED₅₀ of approximately 5 mg/kg p.o. against maximal electroshock seizures in rats [1]. In contrast, the corresponding 3-(1H-imidazol-1-ylmethyl) derivative lacking the 5-chloro substituent leads to products with significantly altered anticonvulsant profiles [1]. While a direct head-to-head comparison of the intermediate itself is not available, the patent data supports a class-level inference that the 5-chloro and N-imidazolylmethyl substitution is critical for achieving the desired pharmacological potency in the final compound.

Anticonvulsant synthesis Benzisoxazole intermediate N-alkylation precursor

Physicochemical Differentiation: LogP and PSA Deviations from 5-Chloro-1,2-benzoxazole

The computed physicochemical properties of 5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole show a LogP of 2.726 and a topological PSA of 43.85 Ų . These values are markedly different from the unsubstituted 5-chloro-1,2-benzoxazole core, for which typical LogP values are approximately 1.8–2.0 and PSA values are lower (≤30 Ų) due to the absence of the additional imidazole heteroatoms [1]. The increase in LogP and PSA by approximately 0.7–0.9 log units and 13–15 Ų, respectively, reflects the addition of the imidazol-1-ylmethyl group, which enhances hydrogen-bonding capacity and alters membrane permeability predictions.

Lipophilicity Physicochemical profiling Drug-likeness

Synthetic Route Efficiency: One-Pot Microwave-Assisted Synthesis Yields Advantages over Traditional Multi-Step Methods

A patent-described one-pot method using tetramethyl orthocarbonate (TMOC) enables the assembly of benzoxazoles from 2-aminophenols and amines, achieving isolated yields of 75–85% under microwave irradiation at 60°C within 3 hours [1]. Traditional multi-step routes to analogous 5-chloro-3-substituted benzoxazoles often require 2–3 separate steps with overall yields of 40–60% [2]. The application of this methodology to 5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole provides a measurable improvement in process efficiency, reducing synthesis time and increasing yield.

Microwave-assisted synthesis Green chemistry Process efficiency

Analytical Purity Profile: 95%+ HPLC Purity Enables Direct Use in SAR Campaigns

Commercially available batches of 5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole are supplied at a purity of ≥95% (HPLC) . This purity specification meets the typical threshold for structure–activity relationship (SAR) studies without requiring additional in-house purification. In comparison, some closely related benzoxazole intermediates are frequently offered at 90–92% purity, necessitating recrystallization or chromatography prior to use [1]. The higher baseline purity reduces procurement risk and ensures more reproducible biological data.

Purity specification Analytical QC Research reproducibility

Optimal Scientific and Industrial Applications for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Exploration of Anticonvulsant Benzisoxazoles

The demonstrated link between the 5-chloro-3-(imidazol-1-ylmethyl) scaffold and enhanced anticonvulsant ED₅₀ values (Class-level inference, [1]) makes this compound a strategic starting point for medicinal chemistry programs targeting epilepsy. Researchers can use it as a key intermediate to generate a focused library of N-alkylated or N-acylated derivatives, probing the relationship between linker length, heterocycle substitution, and in vivo seizure protection.

Microwave-Assisted Library Synthesis for CNS Lead Optimization

The one-pot microwave synthesis protocol yielding 75–85% in a single step (Cross-study comparable, [2]) positions this compound as a convenient building block for parallel synthesis of CNS-focused libraries. The rapid synthetic turnaround enables iterative design–synthesis–testing cycles within medicinal chemistry projects, particularly when exploring modifications at the imidazole ring or the 5-position of the benzoxazole core.

Physicochemical Profiling and Permeability Studies of Heterocyclic Scaffolds

The computed LogP of 2.726 and PSA of 43.85 Ų (Cross-study comparable, ) place this compound in a favorable lipophilicity range for CNS penetration. Comparative studies measuring passive membrane permeability (e.g., PAMPA) across a panel of benzoxazole derivatives can rely on this compound as a reference standard, given its well-defined physicochemical profile and commercial availability at high purity.

Precursor for Metal-Chelating Ligands and Coordination Chemistry

The imidazol-1-ylmethyl moiety provides a soft Lewis base site capable of coordinating transition metals such as copper or zinc. This feature, combined with the electron-rich 5-chlorobenzoxazole core, makes the compound a candidate for synthesizing metal-organic frameworks (MOFs) or metallodrugs. Its high purity (≥95%) ensures stoichiometric control during complexation reactions, a critical factor in coordination chemistry applications.

Quote Request

Request a Quote for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.